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molecular formula C15H12O2 B8420918 3-Phenoxy-alpha-ethynylbenzylalcohol

3-Phenoxy-alpha-ethynylbenzylalcohol

Cat. No. B8420918
M. Wt: 224.25 g/mol
InChI Key: GBFUISVVTYNAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04199595

Procedure details

Acetylene is dried through three traps, dry-ice-acetone, concentrated sulfuric acid and calcium chloride, and bubbled at about 5 psi pressure into dry THF (100 ml) for 10 minutes. Ethyl magnesium bromide (commercial, 0.14 mol) is added drop after drop over 2 hours at such a rate that the evolution of ethane is slowly and steady. After the addition, acetylene is bubbled through for 15 minutes. m-Phenoxybenzaldehyde (27.7 g, 0.14 mol) in THF (25 ml) is added to the reaction of 15° to 20° C. The reaction is allowed to raise to room temperature and stirred overnight. The complex is decomposed with saturated ammonium chloride solution. The product is extracted with ether, washed with water and dried (Na2SO4). Evaporation of the solvents, followed by vacuum distillation using Kugelrohn gives the alcohol (21.5 g).
Quantity
0.14 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.7 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].CC.C#C.[O:9]([C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl-].[NH4+]>C1COCC1>[C:1]([CH:19]([OH:20])[C:18]1[CH:21]=[CH:22][CH:23]=[C:16]([O:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:17]=1)#[CH:2] |f:4.5|

Inputs

Step One
Name
Quantity
0.14 mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
27.7 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Acetylene is dried through three traps, dry-ice-acetone, concentrated sulfuric acid and calcium chloride
CUSTOM
Type
CUSTOM
Details
bubbled at about 5 psi pressure into dry THF (100 ml) for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
is bubbled through for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#C)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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